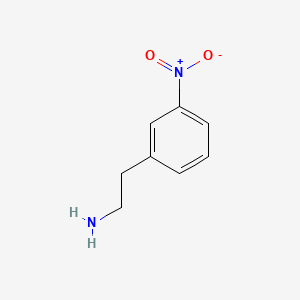
3-Nitrophenylethylamine
Cat. No. B1313471
Key on ui cas rn:
83304-13-6
M. Wt: 166.18 g/mol
InChI Key: WEPKDBHGQDETGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06787534B2
Procedure details


In ethanol (150 ml) was suspended N-(3-nitrophenethyl)phthalimide obtained in Preparation Example 26. To the mixture was added hydrazine (5.7 ml), followed by heating under reflux for 1 hour. Though the reaction mixture was once completely dissolved, crystals again precipitated. The crystals were filtered off and washed with cooled ethanol. Then, the solvent was evaporated, to give the title compound (5.559 g, 99%) as a yellow oil.
Name
N-(3-nitrophenethyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][CH:22]=1)[CH2:7][CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)([O-:3])=[O:2].NN>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][CH:22]=1)[CH2:7][CH2:8][NH2:9])([O-:3])=[O:2]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in Preparation Example 26
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Though the reaction mixture was once completely dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystals again precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cooled ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the solvent was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCN)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.559 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
